Lipophilicity Advantage Over 2-Methylbenzimidazole – Computed LogP Comparison Using Identical Algorithm
The target compound 2-methyl-1H-benzo[f]benzimidazole exhibits an XLogP3 of 2.8, computed by PubChem (XLogP3 3.0 algorithm), compared to an XLogP3 of 2.2 for the closest simple analog 2-methyl-1H-benzo[d]imidazole (2-methylbenzimidazole, PubChem CID 11984) using the same computational method [1][2]. This represents a lipophilicity increase of approximately 0.6 log units (ΔLogP = +0.6), corresponding to a roughly 4-fold higher predicted octanol–water partition coefficient.
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | 2-Methyl-1H-benzo[d]imidazole (PubChem CID 11984): XLogP3 = 2.2 |
| Quantified Difference | ΔXLogP3 = +0.6 (target more lipophilic by ~4-fold in partition coefficient) |
| Conditions | PubChem XLogP3 3.0 computational method (identical algorithm applied to both compounds) |
Why This Matters
Higher lipophilicity directly impacts passive membrane permeability, tissue distribution, and protein-binding characteristics, making the naphtho-fused scaffold preferable when benzo[d]imidazole-based leads show insufficient cellular uptake or require greater hydrophobic complementarity to a target binding pocket.
- [1] PubChem CID 839891, 2-methyl-1H-benzo[f]benzimidazole. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/839891 View Source
- [2] PubChem CID 11984, 2-Methylbenzimidazole. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/11984 View Source
